molecular formula C26H25N3O2S B14943378 4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14943378
M. Wt: 443.6 g/mol
InChI Key: WJZUPLNRSZVZOV-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

The synthesis of 4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, including the formation of the thienopyridine core and subsequent functionalization. One common synthetic route involves the condensation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . This reaction forms the thienopyridine core, which is then further functionalized to introduce the phenylcarbonyl and trimethylphenyl groups.

Chemical Reactions Analysis

4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amino groups, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4,6-dimethyl-3-[(phenylcarbonyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other thienopyridine derivatives such as:

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

3-benzamido-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H25N3O2S/c1-14-11-16(3)21(17(4)12-14)28-25(31)23-22(29-24(30)19-9-7-6-8-10-19)20-15(2)13-18(5)27-26(20)32-23/h6-13H,1-5H3,(H,28,31)(H,29,30)

InChI Key

WJZUPLNRSZVZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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